

An In-depth Technical Guide to 2-Formyl-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Formyl-5-methylphenylboronic acid

Cat. No.: B1308008

[Get Quote](#)

CAS Number: 40138-17-8

This technical guide provides a comprehensive overview of **2-Formyl-5-methylphenylboronic acid**, a versatile bifunctional reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this compound. This document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

2-Formyl-5-methylphenylboronic acid is a white to off-white crystalline solid. Its structure incorporates both a reactive aldehyde group and a boronic acid moiety, making it a valuable building block for the synthesis of complex molecular architectures. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
CAS Number	40138-17-8	[1] [2]
Molecular Formula	C ₈ H ₉ BO ₃	[1] [2]
Molecular Weight	164.0 g/mol	[1] [2]
Melting Point	140-150 °C	[3]
Solubility	Soluble in methanol and chloroform; Insoluble in water.	[3]
pKa	Estimated to be around 5.5-6.5*	[1]

*Note: The pKa value is an estimation based on the pKa of the structurally similar 5-trifluoromethyl-2-formylphenylboronic acid, which is 5.67[\[1\]](#). The electron-donating nature of the methyl group in the target compound may slightly increase the pKa compared to the trifluoromethyl-substituted analog.

Synthesis of 2-Formyl-5-methylphenylboronic Acid

The synthesis of **2-Formyl-5-methylphenylboronic acid** is typically achieved through a two-step process starting from the commercially available 2-bromo-4-methylbenzaldehyde. The general synthetic approach involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis from 2-Bromo-4-methylbenzaldehyde

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

- 2-Bromo-4-methylbenzaldehyde
- Anhydrous tetrahydrofuran (THF)

- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-bromo-4-methylbenzaldehyde (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
- **Lithium-Halogen Exchange:** n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
- **Borylation:** Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- **Aqueous Workup:** The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.
- **Extraction:** The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
- **Drying and Concentration:** The organic phase is dried over anhydrous $MgSO_4$ or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude **2-Formyl-5-methylphenylboronic acid** can be purified by recrystallization from an appropriate solvent system, such as a mixture of ether and hexanes, or by column chromatography on silica gel.

Applications in Organic Synthesis

The primary application of **2-Formyl-5-methylphenylboronic acid** is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials[4][5][6]. The presence of the formyl group allows for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **2-Formyl-5-methylphenylboronic acid** with an aryl bromide.

Materials:

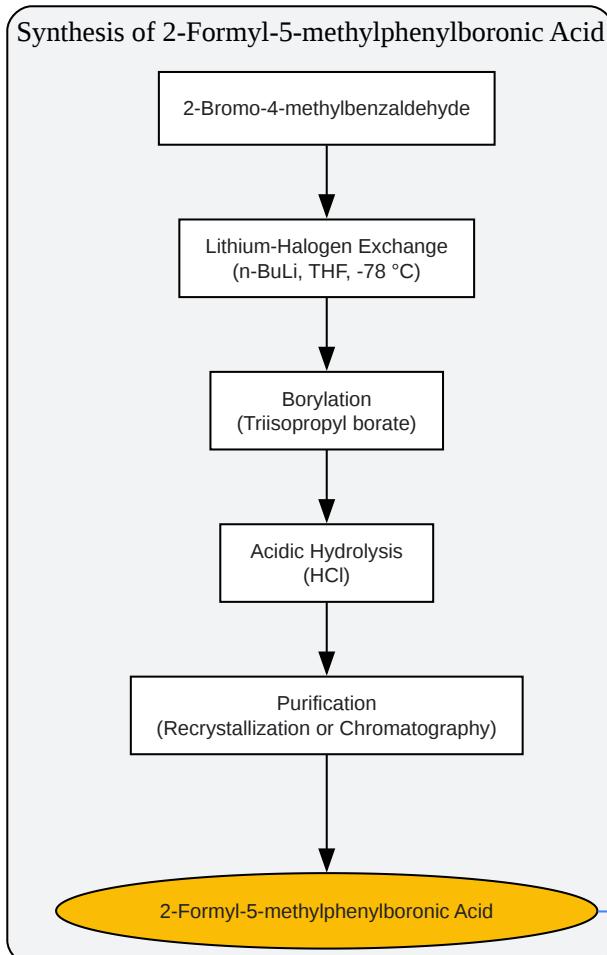
- 2-Formyl-5-methylphenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, or a pre-catalyst system) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) (2-3 equivalents)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

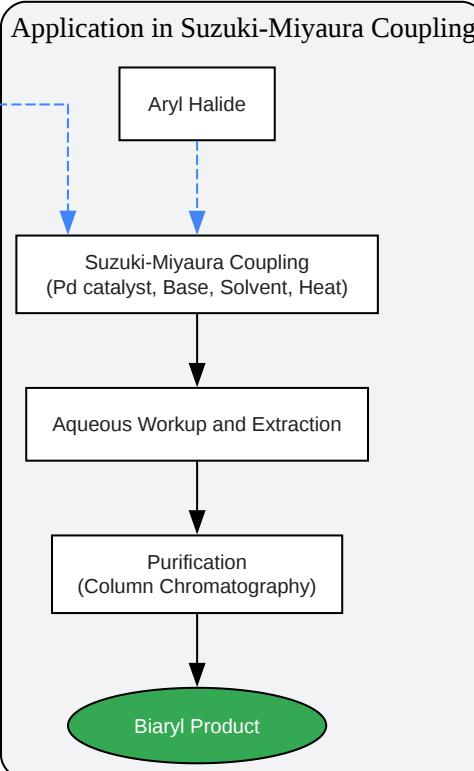
- Reaction Setup: A Schlenk flask or a round-bottom flask is charged with the aryl bromide, **2-Formyl-5-methylphenylboronic acid**, the palladium catalyst, and the base.
- Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove oxygen.

- Solvent Addition: The degassed solvent(s) are added via syringe.
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: The reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.
- Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Biological Activity and Signaling Pathway Inhibition


While **2-Formyl-5-methylphenylboronic acid** itself has not been extensively studied for its biological activity, the closely related compound, 2-formylphenylboronic acid, has been identified as a potent inhibitor of Mandelate Racemase (MR)[1][7][8][9]. MR is a bacterial enzyme that catalyzes the interconversion of the enantiomers of mandelate. The inhibition of this enzyme is of interest in the development of novel antimicrobial agents.

The inhibition of Mandelate Racemase by 2-formylphenylboronic acid proceeds via a slow-onset mechanism. The inhibitor initially forms a reversible complex with the enzyme's active site. Subsequently, a covalent interaction occurs between the boronic acid moiety and the side chain of a key lysine residue (Lys 166) in the active site. This interaction leads to the formation of a stable benzoxaborole adduct, which effectively inactivates the enzyme.


Caption: Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid.

Experimental Workflow: Synthesis and Application

The following diagram illustrates a typical experimental workflow for the synthesis of **2-Formyl-5-methylphenylboronic acid** and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Reagent

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and application of the title compound.

Spectral Data

Detailed spectral data for **2-Formyl-5-methylphenylboronic acid** is not readily available in peer-reviewed literature. However, the spectral characteristics can be inferred from the closely related and well-characterized 2-formylphenylboronic acid.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aldehyde proton (-CHO): A singlet is expected between δ 9.8 and 10.5 ppm.
- Aromatic protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between them.
- Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm.
- Boronic acid protons (-B(OH)₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Aldehyde carbon (C=O): A signal is expected in the range of δ 190-200 ppm.
- Aromatic carbons: Signals for the six aromatic carbons will appear between δ 120 and 150 ppm. The carbon attached to the boron atom will likely be a broad signal due to quadrupolar relaxation of the boron nucleus.
- Methyl carbon (-CH₃): A signal is expected around δ 20-25 ppm.

IR (Infrared) Spectroscopy:

- O-H stretch (boronic acid): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.
- C=O stretch (aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

- C-H stretch (aromatic and aldehyde): Absorptions will be present in the 2800-3100 cm^{-1} region.
- B-O stretch: A strong absorption is expected around 1350 cm^{-1} .

Safety Information

2-Formyl-5-methylphenylboronic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. US11891375B2 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of Lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Formyl-5-methylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1308008#2-formyl-5-methylphenylboronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com